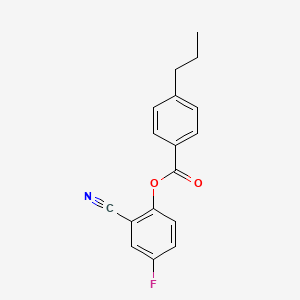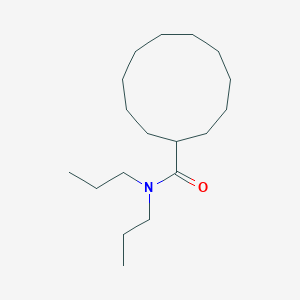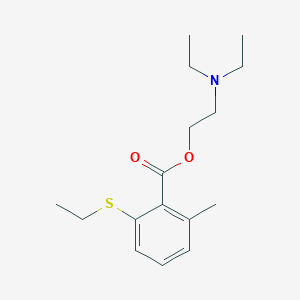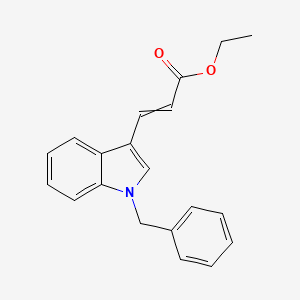![molecular formula C17H20O3S B14356013 [(4-Phenoxybutane-1-sulfonyl)methyl]benzene CAS No. 90183-96-3](/img/structure/B14356013.png)
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene is an organic compound that features a benzene ring substituted with a phenoxybutane sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenoxybutane-1-sulfonyl)methyl]benzene typically involves the following steps:
Formation of 4-Phenoxybutane-1-sulfonyl chloride: This intermediate can be synthesized by reacting 4-phenoxybutane-1-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The 4-phenoxybutane-1-sulfonyl chloride is then reacted with benzyl alcohol in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and intermediates to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used.
Halogenation: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst such as FeCl₃.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products
Nitration: Nitro derivatives of this compound.
Halogenation: Halogenated derivatives.
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be incorporated into polymers and other materials to modify their properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Wirkmechanismus
The mechanism of action of [(4-Phenoxybutane-1-sulfonyl)methyl]benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules.
Vergleich Mit ähnlichen Verbindungen
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene can be compared with other benzene derivatives such as:
Toluene: A simple methyl-substituted benzene.
Benzyl Alcohol: A benzene ring with a hydroxymethyl group.
Phenylsulfonylmethane: A benzene ring with a sulfonylmethyl group.
The uniqueness of this compound lies in the combination of the phenoxybutane and sulfonyl groups, which confer distinct chemical and physical properties compared to simpler benzene derivatives.
Eigenschaften
CAS-Nummer |
90183-96-3 |
|---|---|
Molekularformel |
C17H20O3S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
4-phenoxybutylsulfonylmethylbenzene |
InChI |
InChI=1S/C17H20O3S/c18-21(19,15-16-9-3-1-4-10-16)14-8-7-13-20-17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2 |
InChI-Schlüssel |
ZVULZTIPNBPMSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)












